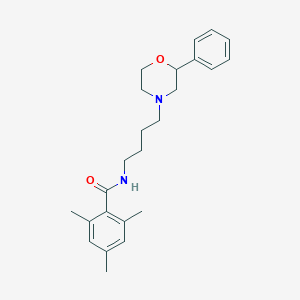

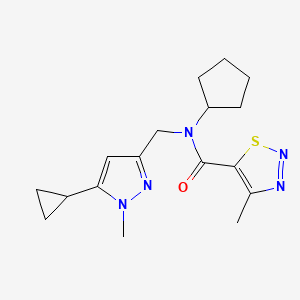

![molecular formula C11H13NO4S B2528529 3-[1-(Phenylsulfonyl)ethyl]-1,3-oxazolan-2-one CAS No. 383148-14-9](/img/structure/B2528529.png)

3-[1-(Phenylsulfonyl)ethyl]-1,3-oxazolan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-[1-(Phenylsulfonyl)ethyl]-1,3-oxazolan-2-one is a useful research compound. Its molecular formula is C11H13NO4S and its molecular weight is 255.29. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles : Research by Williams and Fu (2010) highlights a methodology involving the deprotonation of 2-(phenylsulfonyl)-1,3-oxazole, enabling the synthesis of 2,5-disubstituted-1,3-oxazoles through reactions with electrophiles. This process provides access to various chemical structures for further application in cross-coupling reactions (Williams & Fu, 2010).

Photochromic and Acetate Sensing Properties of 3-Acylcoumarins : InCl3 catalyzed synthesis of 3-acylcoumarins from 2-hydroxybenzaldehydes and β-keto esters reveals selective sensing properties for acetate anions, indicating potential applications in fluorescence emission spectroscopy. The study conducted by Rao and Desai (2014) demonstrates the influence of sulfur on the emission properties of these compounds (Rao & Desai, 2014).

Radical (Phenylsulfonyl)difluoromethylation : Li et al. (2007) developed a method for the radical difluoromethylation of terminal alkenes, illustrating the utility of phenylsulfonyl groups in the selective preparation of difluoromethylated alkanes and alkenes. This methodology opens new avenues for the introduction of fluorine into organic molecules, useful in pharmaceutical and agrochemical development (Li et al., 2007).

Antibacterial and Anticancer Applications : Research into N-substituted derivatives of oxadiazolylthioacetamide and triazole derivatives highlights the biological activities of these compounds. Khalid et al. (2016) and Salinas-Torres et al. (2022) have synthesized compounds with moderate to significant activity against bacterial strains and cancer cell lines, respectively, showcasing the therapeutic potential of structures derived from phenylsulfonyl compounds (Khalid et al., 2016; Salinas-Torres et al., 2022).

Mechanism of Action

Target of Action

Compounds like “3-[1-(Phenylsulfonyl)ethyl]-1,3-oxazolan-2-one” often target specific enzymes or receptors in the body. The exact target would depend on the specific structure of the compound and its functional groups .

Mode of Action

The compound would interact with its target, often by binding to a specific site on the target molecule. This can result in changes to the target’s activity, which can have downstream effects on various biological processes .

Biochemical Pathways

The compound could affect various biochemical pathways depending on its target. For example, if the compound targets an enzyme involved in a specific metabolic pathway, it could result in changes to the products of that pathway .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as the compound’s size, charge, and hydrophobicity can influence how it is absorbed, distributed, metabolized, and excreted by the body .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its target and mode of action. For example, if the compound inhibits a specific enzyme, it could result in decreased production of the enzyme’s product .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .

Properties

IUPAC Name |

3-[1-(benzenesulfonyl)ethyl]-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4S/c1-9(12-7-8-16-11(12)13)17(14,15)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INWRDILEHUFOSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(N1CCOC1=O)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

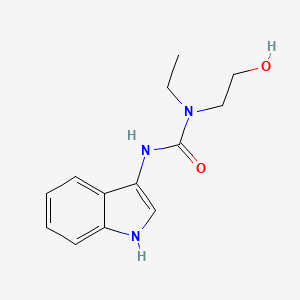

![4-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2528446.png)

![4-(1-benzofuran-2-yl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one](/img/structure/B2528448.png)

![4-ethoxy-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2528449.png)

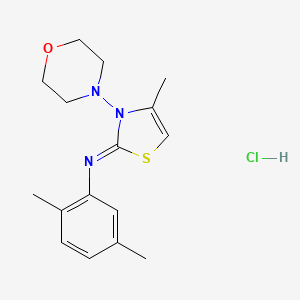

![(E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2528450.png)

![N-benzyl-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2528454.png)

![4-(3,4-dimethylphenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)-1-[(thiophen-2-yl)methyl]azetidin-2-one](/img/structure/B2528463.png)

![2-chloro-2-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2528464.png)

![6-[2-(3,5-Dimethylanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2528465.png)